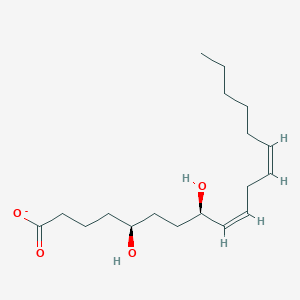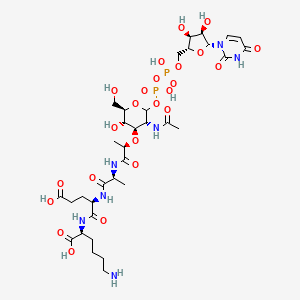
Sodium difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium difluoroacetate is a chemical compound with the formula C2HClF2NaO2. It is a sodium salt of difluoroacetic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms, which impart unique chemical properties.
Mechanism of Action
Target of Action
Sodium difluoroacetate, also known as Sodium Dichloroacetate (DCA), is a mitochondrial pyruvate dehydrogenase kinase inhibitor . The primary targets of DCA are the pyruvate dehydrogenase kinases (PDKs) that regulate the activity of the pyruvate dehydrogenase complex (PDC) . PDC plays a crucial role in the metabolic pathway of glucose, converting pyruvate into acetyl-CoA, which then enters the citric acid cycle for energy production .
Mode of Action
DCA acts by inhibiting PDK, which leads to the activation of PDC . By doing so, DCA disrupts the metabolic advantage of cancer cells, forcing them into a metabolic state less favorable for growth .
Biochemical Pathways
The inhibition of PDK and subsequent activation of PDC by DCA affects the glycolytic pathway and the citric acid cycle . This results in increased glucose oxidation, decreased lactate production, and a reduction in the Warburg effect (a form of metabolic reprogramming in cancer cells) . DCA has also been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .
Pharmacokinetics
The pharmacokinetics of DCA, including its absorption, distribution, metabolism, and excretion (ADME) properties, are still under investigation . Studies have shown that dca can cross biological barriers, such as the placenta, indicating its potential bioavailability .
Result of Action
The action of DCA results in various molecular and cellular effects. It has been shown to reduce brain infarct size and brain atrophy, increase VEGF and bFGF levels in vivo, promote angiogenesis in damaged areas, and significantly improve endothelial precursor cell function . These effects contribute to the therapeutic potential of DCA in conditions such as vascular dementia and chronic ischemic stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium difluoroacetate can be synthesized through the reaction of difluoroacetic acid with sodium hydroxide. The process involves the neutralization of difluoroacetic acid with sodium hydroxide, resulting in the formation of this compound and water. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced by reacting chlorodifluoroacetic acid with sodium hydroxide. The reaction is conducted in methanol, and the temperature is maintained below 40°C to prevent decomposition. The resulting sodium chlorodifluoroacetate is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with aldehydes in the presence of triphenylphosphine to yield 1,1-difluoro olefins.
Elimination Reactions: When heated, this compound can eliminate carbon dioxide, leading to the formation of difluoromethyl compounds.
Common Reagents and Conditions:
Triphenylphosphine: Used in substitution reactions to form difluoro olefins.
Methanol: Used as a solvent in the preparation of this compound.
Anhydrous Conditions: Essential to prevent hydrolysis and ensure the purity of the product.
Major Products Formed:
1,1-Difluoro Olefins: Formed through substitution reactions with aldehydes.
Difluoromethyl Compounds: Result from the elimination of carbon dioxide during heating.
Scientific Research Applications
Sodium difluoroacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Difluoroacetic Acid: Similar in structure but lacks the sodium ion.
Dichloroacetate: Another compound that inhibits pyruvate dehydrogenase kinase and is studied for its potential in cancer treatment.
Uniqueness: Sodium difluoroacetate is unique due to its specific inhibition of pyruvate dehydrogenase kinase and its ability to modulate cellular metabolism. Its dual fluorine atoms provide distinct chemical reactivity compared to other halogenated acetic acids .
Properties
CAS No. |
2218-52-2 |
|---|---|
Molecular Formula |
C2H2F2NaO2 |
Molecular Weight |
119.02 g/mol |
IUPAC Name |
sodium;2,2-difluoroacetate |
InChI |
InChI=1S/C2H2F2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6); |
InChI Key |
CXFQOWRZKBPHHQ-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])(F)F.[Na+] |
Canonical SMILES |
C(C(=O)O)(F)F.[Na] |
Key on ui other cas no. |
2218-52-2 |
Related CAS |
381-73-7 (Parent) |
Synonyms |
difluoroacetate difluoroacetic acid difluoroacetic acid, 2-(14)C-labeled difluoroacetic acid, ammonium salt difluoroacetic acid, copper (+1) salt difluoroacetic acid, copper (+2) salt difluoroacetic acid, lead (+4) salt difluoroacetic acid, silver (+1) salt difluoroacetic acid, sodium salt sodium difluoroacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium difluoroacetate impact lactate levels, and what is its mechanism of action?
A1: this compound (DFA) acts as an activator of pyruvate dehydrogenase, a key enzyme in glucose metabolism. [, ] This enzyme facilitates the conversion of pyruvate to acetyl-CoA, which then enters the citric acid cycle for energy production. By activating pyruvate dehydrogenase, DFA promotes the utilization of pyruvate, thereby reducing its conversion to lactate. [, ] This mechanism of action explains the observed hypolactatemic effect of DFA in both normal and diabetic animal models. [, ]
Q2: What were the key findings regarding this compound's effect on diabetic rats compared to a similar compound?
A2: In studies involving streptozotocin-induced diabetic rats, both DFA and sodium dichloroacetate (DCA), another pyruvate dehydrogenase activator, demonstrated significant lactate-lowering effects. [] Both compounds effectively reduced elevated blood and retinal lactate levels in diabetic rats compared to untreated diabetic controls. [] This finding highlights the potential of pyruvate dehydrogenase activators like DFA and DCA as therapeutic interventions for managing hyperlactatemia associated with diabetes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)







![(1S,5R)-2-((S)-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B1264392.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B1264395.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B1264397.png)

